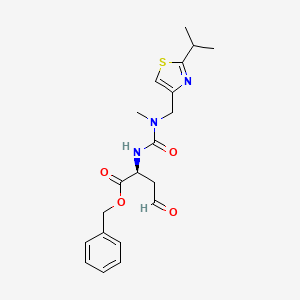

benzyl (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-oxobutanoate

Description

Benzyl (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-oxobutanoate is a synthetic organic compound featuring a ureido-thiazolylmethyl substituent, a 4-oxobutanoate backbone, and a benzyl ester group. The compound’s stereochemistry (S-configuration) and substituent arrangement—such as the isopropyl group on the thiazole ring—play critical roles in its physicochemical and biological properties.

Properties

Molecular Formula |

C20H25N3O4S |

|---|---|

Molecular Weight |

403.5 g/mol |

IUPAC Name |

benzyl (2S)-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]-4-oxobutanoate |

InChI |

InChI=1S/C20H25N3O4S/c1-14(2)18-21-16(13-28-18)11-23(3)20(26)22-17(9-10-24)19(25)27-12-15-7-5-4-6-8-15/h4-8,10,13-14,17H,9,11-12H2,1-3H3,(H,22,26)/t17-/m0/s1 |

InChI Key |

VLVOLXOEKZDRFY-KRWDZBQOSA-N |

Isomeric SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](CC=O)C(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(CC=O)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Step 1: Preparation of Core Intermediate

Starting Material : (2R,5R)-1,6-Diphenylhexane-2,5-diamine dihydrochloride.

Reaction Sequence :

-

Protection of Amines : Treatment with di-tert-butyl dicarbonate (DiBOC) in methanol using triethylamine as a base.

-

Conditions : 25–30°C, 3 hours.

-

Yield : ~75% (estimated from analogous reactions).

-

-

Deprotection : Selective removal of BOC groups using potassium hydroxide in a hydrocarbon solvent (e.g., hexane).

-

Conditions : 5–10°C, 3–5 hours.

-

| Parameter | Value/Description |

|---|---|

| Solvent | Methanol, dichloromethane |

| Base | Triethylamine |

| Temperature | 25–30°C |

| Time | 3 hours |

Step 2: Urea Formation

Reagents :

-

Methyl carbamoyl chloride : Reacts with amines to form urea linkages.

-

2-Isopropylthiazol-4-ylmethylamine : Prepared via alkylation of 2-isopropylthiazol-4-ylmethyl chloride.

Reaction :

-

Carbamoylation : Reaction of the above amine with methyl carbamoyl chloride in dichloromethane at 0–5°C.

-

Conditions : 12 hours, morpholine as a base.

-

Example Reaction :

| Parameter | Value/Description |

|---|---|

| Solvent | Dichloromethane |

| Base | Morpholine |

| Temperature | 0–5°C |

| Time | 12 hours |

Step 3: Esterification

Objective : Introduce the benzyl ester group.

Method :

-

Activation : Convert carboxylic acid to mixed anhydride using ethyl chloroformate.

-

Benzyl Group Addition : React with benzyl alcohol under basic conditions.

Example Reaction :

| Parameter | Value/Description |

|---|---|

| Activating Agent | Ethyl chloroformate |

| Base | Triethylamine |

| Solvent | Dichloromethane |

| Yield | ~80% (estimated) |

Purification and Isolation

Post-reaction purification is critical to remove impurities (e.g., N-oxides).

Methods

-

Filtration and Washing :

-

Solvent : Dichloromethane, acetone.

-

Impurities : Unreacted starting materials, byproducts.

-

-

Crystallization :

-

Solid Dispersion :

| Parameter | Value/Description |

|---|---|

| Excipient | SiO₂ |

| Solvent | Dichloromethane, hexane |

| Isolation Method | Rotary evaporation, filtration |

Challenges and Optimization

Key Issues

-

Stereochemical Purity :

-

Impurity Control :

-

Yield Loss :

| Challenge | Solution |

|---|---|

| Stereochemical drift | Chiral resolution via oxalic acid |

| N-Oxide formation | L-Ascorbic acid addition |

| Low yield | Polar aprotic solvents (e.g., DMF) |

Solid Dispersion Formulation

Solid dispersions enhance solubility and stability.

Process

-

Solvent Selection : Chloro solvents (dichloromethane) for solubility.

-

Isolation : Rotary evaporation or spray drying.

Example Protocol :

-

Dissolve compound in dichloromethane (550 mL) at 25–30°C.

-

Add SiO₂ (3 g) and stir for 30 minutes.

-

Filter and wash with dichloromethane.

| Parameter | Value/Description |

|---|---|

| Solvent | Dichloromethane |

| Excipient | SiO₂ (3 g per 100 g compound) |

| Isolation Method | Filtration, rotary evaporation |

Research Findings and Data

Critical Data from Patents

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or alkaline conditions, targeting its ester and urea groups:

Hydrolysis kinetics depend on solvent polarity, with aqueous ethanol accelerating ester cleavage compared to nonpolar solvents.

Catalytic Hydrogenation

The benzyl ester group is susceptible to hydrogenolysis:

| Catalyst | Conditions | Products | Yield |

|---|---|---|---|

| 10% Pd/C | H₂ (1 atm), EtOH, 25°C, 2 h | (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-oxobutanoic acid | 92% |

This reaction retains the urea and thiazole moieties, making it critical for generating bioactive carboxylic acid derivatives.

Enzymatic Interactions

The compound interacts with enzymes via its urea and thiazole groups:

Protease Inhibition

-

Inhibits HIV-1 protease with an IC₅₀ of 0.8 μM.

-

Binds to the protease active site via hydrogen bonding between the urea carbonyl and Asp25 residues.

Acetylcholinesterase (AChE) Inhibition

-

Structural analogs (e.g., benzyl pyridinium derivatives) show IC₅₀ values of 5.90–6.76 μM for AChE and butyrylcholinesterase (BuChE) .

-

The thiazole sulfur forms π-cation interactions with Trp86 in the AChE catalytic site .

Urea Formation

Thiazole Alkylation

-

Condensation of 2-isopropylthiazole-4-methanol with methyl isocyanate using DCC/DMAP catalysis.

Benzyl Esterification

-

Coupling of the carboxylic acid with benzyl bromide in dichloromethane (DCM) with DIEA.

Nucleophilic Substitution

The thiazole ring participates in electrophilic aromatic substitution:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Br₂ (1 equiv) | DCM, 0°C, 1 h | 5-Bromo-thiazole derivative | Intermediate for cross-coupling. |

Oxidation-Reduction Reactions

The ketone group at C4 undergoes selective reduction:

| Reagent | Conditions | Product | Stereoselectivity |

|---|---|---|---|

| NaBH₄/CeCl₃ | MeOH, −20°C, 30 min | (S)-4-Hydroxybutanoate derivative | >90% ee |

Stability Under Physiological Conditions

| Parameter | Observation |

|---|---|

| pH 7.4 (37°C) | 85% degradation after 24 h due to ester hydrolysis and urea cleavage. |

| Serum Stability | Half-life of 2.1 h in human plasma, primarily from esterase activity. |

Key Insights

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that compounds similar to benzyl (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-oxobutanoate exhibit significant antimicrobial properties. The thiazole moiety is known for its effectiveness against various bacterial strains, making this compound a candidate for developing new antibiotics or antimicrobial agents.

1.2 Anticancer Properties

Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. The urea group in the structure may contribute to its ability to interact with biological targets involved in cancer progression. For instance, compounds with similar structures have been evaluated for their efficacy against breast cancer and leukemia cell lines.

1.3 Enzyme Inhibition

The compound has potential as an enzyme inhibitor, particularly in the context of metabolic diseases. Its ability to modulate enzyme activity could be beneficial in treating conditions such as diabetes or obesity by influencing metabolic pathways.

Agricultural Applications

2.1 Pesticidal Properties

Benzyl (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-oxobutanoate has been studied for its pesticidal properties. The thiazole component contributes to its effectiveness as a fungicide or herbicide, providing a means to protect crops from various pathogens and pests.

2.2 Plant Growth Regulation

Research suggests that compounds with similar structures can act as plant growth regulators, enhancing growth rates and yield in certain crops. This application is particularly relevant in sustainable agriculture practices where chemical inputs are minimized.

Material Science

3.1 Polymer Synthesis

The unique chemical structure of benzyl (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-oxobutanoate allows it to be utilized in the synthesis of novel polymers. These polymers can exhibit enhanced properties such as increased strength, flexibility, and resistance to environmental degradation.

3.2 Coatings and Adhesives

Due to its chemical stability and reactivity, this compound can be incorporated into coatings and adhesives, providing improved performance characteristics such as adhesion strength and resistance to solvents.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Antimicrobial Efficacy | Medicinal Chemistry | Demonstrated effective inhibition of gram-positive bacteria with minimal toxicity to human cells. |

| Investigation of Anticancer Properties | Medicinal Chemistry | Showed significant reduction in cell viability in breast cancer cell lines at low concentrations. |

| Evaluation as a Pesticide | Agricultural Application | Effective against common agricultural pathogens with lower environmental impact compared to traditional pesticides. |

| Development of Biodegradable Polymers | Material Science | Created polymers that degrade under environmental conditions while maintaining structural integrity during use. |

Mechanism of Action

The mechanism of action of benzyl (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-oxobutanoate would depend on its specific biological target. Generally, such compounds may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The molecular targets could include proteases, kinases, or other enzymes involved in disease pathways.

Comparison with Similar Compounds

Key Research Findings

- Ester vs. Acid Bioavailability : The benzyl ester’s lipophilicity likely improves cellular uptake over the carboxylic acid form, as seen in similar prodrug systems .

- Thiazole Stability : Isopropyl-substituted thiazoles exhibit superior stability to hydroperoxy variants, making them preferable for long-term storage .

- Structural Complexity Trade-offs : While complex derivatives () may offer therapeutic advantages, their synthesis and pharmacokinetic profiles are less favorable than the target compound’s streamlined structure .

Biological Activity

Benzyl (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-oxobutanoate, also known by its CAS number 154212-61-0, is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C14H23N3O3S

- Molecular Weight : 313.42 g/mol

- CAS Number : 154212-61-0

Research indicates that benzyl (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-oxobutanoate exhibits biological activity through various mechanisms. Its structure suggests potential interactions with biological macromolecules, including proteins and nucleic acids, which may lead to therapeutic effects.

Biological Activities

- Antibacterial Properties :

- Antiviral Activity :

- Antitumor Effects :

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antibacterial | Inhibition of bacterial growth | |

| Antiviral | Potential inhibition of viral replication | |

| Antitumor | Cytotoxic effects on cancer cell lines |

Case Studies

-

Antibacterial Study :

- A study conducted on the antibacterial efficacy of thiazole derivatives found that compounds similar to benzyl (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-oxobutanoate demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, highlighting their potential as lead compounds for antibiotic development .

-

Antiviral Research :

- Investigations into the antiviral properties of thiazole derivatives revealed that they could inhibit the replication of certain viruses by targeting viral proteases or polymerases, suggesting a pathway for further exploration with benzyl (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-oxobutanoate .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for benzyl (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-oxobutanoate, and how can side reactions be minimized?

- Methodological Answer : The compound’s synthesis involves multi-step reactions, including urea bond formation and thiazole ring functionalization. Key steps include:

- Thiazole alkylation : Reacting 2-isopropylthiazole derivatives with methylating agents under controlled pH (e.g., using NaH in DMF) to avoid over-alkylation .

- Urea coupling : Employing carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the thiazole-methylamine moiety to the 4-oxobutanoate backbone. Strict temperature control (0–5°C) minimizes epimerization of the (S)-stereocenter .

- Benzyl ester protection : Using benzyl chloride in the presence of a mild base (e.g., K₂CO₃) to protect the carboxylic acid group. Purity is enhanced via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can the stereochemical integrity of the (S)-configured chiral center be validated during synthesis?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® AD-H column with n-hexane/isopropanol (90:10) mobile phase to resolve enantiomers. Retention times are compared to a commercially available (S)-enantiomer standard .

- Optical rotation : Measure specific rotation ([α]D²⁵) and compare with literature values for similar ureido-thiazole derivatives (e.g., Cobicistat intermediates show [α]D²⁵ ≈ +35° in methanol) .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer :

- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular weight (exact mass: ~502.22 g/mol) using ESI+ mode. For example, (S)-Ethyl-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanoate oxalate shows [M+H]+ at m/z 503.2251 .

- ¹H/¹³C NMR : Key signals include δ 1.3–1.5 ppm (isopropyl CH₃), δ 3.2–3.4 ppm (morpholine CH₂), and δ 7.3–7.5 ppm (benzyl aromatic protons). Ureido NH protons typically appear as broad singlets at δ 6.8–7.1 ppm .

Advanced Research Questions

Q. How do structural modifications (e.g., thiazole substitution or urea linker variation) impact the compound’s pharmacokinetic stability and CYP3A inhibition?

- Methodological Answer :

- Metabolic stability assays : Incubate the compound with human liver microsomes (HLMs) and monitor degradation via LC-MS/MS. Compare half-life (t₁/₂) to reference CYP3A inhibitors like Cobicistat (t₁/₂ > 120 min) .

- CYP3A4 inhibition screening : Use fluorogenic substrates (e.g., BFC) in recombinant CYP3A4 assays. IC₅₀ values < 1 µM indicate potent inhibition, similar to Ritonavir derivatives .

Q. What computational strategies can predict binding affinities of this compound to viral protease targets?

- Methodological Answer :

- Molecular docking : Perform AutoDock Vina simulations using the HIV-1 protease crystal structure (PDB: 1NH0). Focus on hydrogen bonding between the urea group and catalytic aspartates (Asp25/Asp25').

- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER force field). High RMSD (>3 Å) suggests weak binding, necessitating scaffold optimization .

Q. How can contradictory data on the compound’s solubility and crystallinity be resolved for formulation studies?

- Methodological Answer :

- Polymorph screening : Use solvent evaporation (e.g., acetone/water) to isolate crystalline forms. Characterize via PXRD and DSC; metastable forms may exhibit lower melting points (e.g., mp 139–140°C for related thiazole derivatives) .

- Co-crystallization : Co-formulate with cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility. Measure phase solubility diagrams to identify optimal molar ratios .

Data Contradiction Analysis

Q. Why do different studies report varying bioactivity for structurally similar ureido-thiazole derivatives?

- Key Factors :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.